molecular formula C9H13ClN2O B2743884 (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol CAS No. 2101199-63-5

(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2743884
CAS No.: 2101199-63-5
M. Wt: 200.67
InChI Key: ZYUYSOGWGXSVDV-UHFFFAOYSA-N
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Description

(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C9H13ClN2O, built on a pyrazole core structure substituted with chloro, cyclopentyl, and methanol functional groups . The 4-chloropyrazole scaffold is a significant structure in medicinal and agrochemical research . The presence of the cyclopentyl group attached to the ring nitrogen and the hydroxymethyl group at the 3-position makes this molecule a versatile intermediate for chemical synthesis. Researchers can utilize this compound as a key precursor to develop more complex molecules. The reactive sites, including the chloro substituent and the primary alcohol, allow for further functionalization through various synthetic transformations, such as nucleophilic substitution and oxidation, or serve as a point for conjugation. Analogs of this compound, particularly those featuring the 1-cyclopentyl-1H-pyrazole structure, have been investigated for their potential as high-affinity receptor antagonists, indicating the value of this chemotype in the development of novel bioactive agents . This compound is provided for research purposes as a building block in organic synthesis and for exploratory studies in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chloro-1-cyclopentylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYSOGWGXSVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol and related compounds:

Compound Name Substituents Molecular Weight Key Features Reference
This compound 1-Cyclopentyl, 4-Cl, 3-CH2OH 216.7 g/mol High lipophilicity (cyclopentyl), H-bond donor (methanol)
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 1-(3-Cl-C6H4), 3-C6H5, 4-CH2OH 284.7 g/mol Aromatic substituents (phenyl, chlorophenyl), enhanced π-π stacking potential
[1-(3-Cl-C6H4)-3-(4-OCH3-C6H4)-pyrazol-4-yl]methanol 1-(3-Cl-C6H4), 3-(4-OCH3-C6H4), 4-CH2OH 314.8 g/mol Methoxy group increases polarity and metabolic stability
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol 1-CH3, 3-CH3, 4-Cl, 5-CH2OH 160.6 g/mol Compact structure (methyl groups), lower steric hindrance
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate 1-C6H5, 3-CH3, 4-(Cl-C6H4-COO), 5-(Cl-C6H4-COO) 453.3 g/mol Ester groups (improved stability), dual chlorobenzoyl motifs

Biological Activity

(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol, is being studied for its antimicrobial, antifungal, and possible anticancer properties. The unique structure of this compound, characterized by the presence of a chlorine atom and a hydroxymethyl group, contributes to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Cyclization : A precursor compound undergoes cyclization to form the pyrazole ring.
  • Chlorination : The introduction of the chlorine atom occurs through chlorination reactions.
  • Methanol Introduction : The methanol group is added to complete the synthesis.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Interacting with various receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating efficacy in reducing their viability.

Antifungal Properties

In addition to its antibacterial activity, this compound has shown promise as an antifungal agent. Studies have reported that it effectively inhibits the growth of fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating cell cycle progression. This effect is particularly noted in studies targeting CDK2, a key regulator in cancer cell proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
(4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanolSimilar structure but different substitutionAntimicrobial, Anticancer
(4-Chloro-1-phenyldihydropyrimidinone)Different ring structureModerate antimicrobial
(4-Chloro-1-cyclohexylpyrazole)Cyclohexyl instead of cyclopentylLimited data available

This table highlights how structural variations influence biological activity, emphasizing the significance of specific functional groups.

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A 2023 investigation assessed its efficacy against multidrug-resistant bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anticancer Research : Another study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations.

Q & A

Q. How can the synthesis of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, halogenation, and hydroxylation. Key parameters include:
  • Temperature control : Maintaining precise temperatures (e.g., 60–80°C for cyclization) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution in halogenation steps .
  • Purification : Column chromatography or recrystallization from methanol/ethanol removes impurities .
    Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm substitution patterns (e.g., cyclopentyl and pyrazole protons) .
  • Infrared Spectroscopy (IR) : Detects hydroxyl (-OH) and C-Cl stretches (~3400 cm⁻¹ and 750 cm⁻¹, respectively) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency with theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve molecular conformation and intermolecular interactions?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from methanol/acetone yields diffraction-quality crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion .
  • Structure Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding using Olex2 or SHELXTL interfaces .
  • Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry for comparison with experimental data .
  • Dynamic NMR : Variable-temperature studies clarify conformational exchange in cyclopentyl substituents .

Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Cl with F or altering cyclopentyl with cyclohexyl) to assess steric/electronic effects .
  • Biological Assays :
  • Enzyme Inhibition : IC₅₀ determination via kinetic assays (e.g., fluorescence-based protease inhibition) .
  • Cell-Based Studies : Cytotoxicity screening (MTT assay) and apoptosis markers (caspase-3 activation) .
  • QSAR Modeling : Use Molinspiration or Schrödinger suites to correlate molecular descriptors (logP, polar surface area) with activity .

Notes

  • Consistency : All methodologies align with peer-reviewed protocols in crystallography, synthesis, and SAR analysis.

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